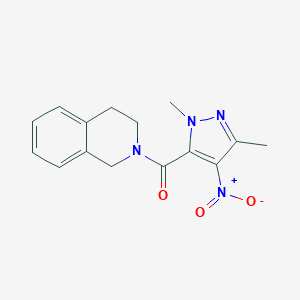
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” is a complex organic compound that belongs to the class of isoquinolines and pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Synthesis of the Pyrazole Ring: This can be done via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Two Rings: The final step involves coupling the isoquinoline and pyrazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.
Purification Techniques: Including crystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas over palladium or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas over palladium, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Such as berberine and papaverine.
Pyrazole Derivatives: Such as celecoxib and rimonabant.
Uniqueness
“3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)METHANONE” is unique due to its specific combination of isoquinoline and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C15H16N4O3/c1-10-13(19(21)22)14(17(2)16-10)15(20)18-8-7-11-5-3-4-6-12(11)9-18/h3-6H,7-9H2,1-2H3 |
InChI Key |
PPRYOKVHSSUPLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


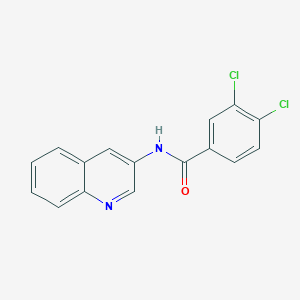

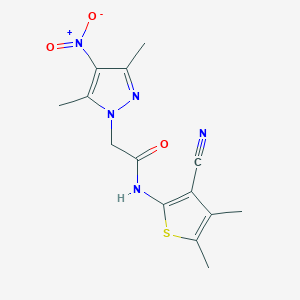
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B213737.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)
![Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B213741.png)
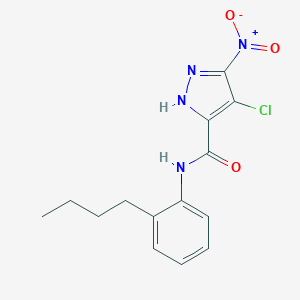
![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)
![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
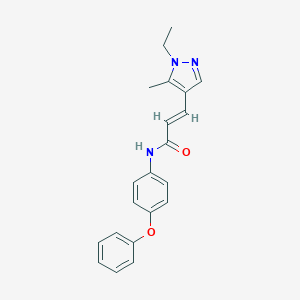
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)
